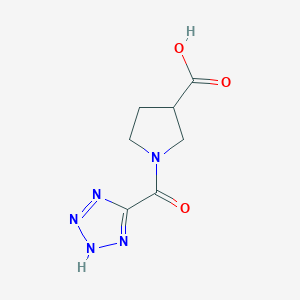
4-((2-methyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-methyl-1H-imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Applications De Recherche Scientifique
Pharmaceutical Research
Imidazole derivatives, like the compound , are known for their therapeutic potential. They have been utilized in the development of drugs with various biological activities, such as antibacterial, antifungal, and antiviral properties . This compound could be explored for its potential use in creating new medications, especially considering the ongoing need for novel treatments due to antibiotic resistance.
Chemical Synthesis
The imidazole ring is a crucial component in many synthetic pathways. It serves as a synthon for creating complex molecules used in medicinal chemistry. Researchers could investigate the use of this compound in the synthesis of new chemical entities that could have applications in drug development or as intermediates in organic synthesis .
Biological Studies
Given the imidazole moiety’s presence in biological molecules like histidine and purine, this compound could be used in biochemical studies to understand the role of these structures in biological systems. It might help in elucidating the mechanisms of enzymes where imidazole plays a catalytic role .
Material Science
Imidazole compounds have been used in the development of advanced materials, such as conducting polymers and organic semiconductors. The subject compound could be researched for its electrical conductivity properties and potential use in electronic devices .
Agricultural Chemistry
Imidazole derivatives are known to possess antifungal and herbicidal activities. This compound could be studied for its efficacy in protecting crops from fungal infections and as a potential herbicide in weed management .
Antioxidant Research
Compounds containing the imidazole ring have shown antioxidant activity. This particular compound could be analyzed for its ability to scavenge free radicals, which could have implications in preventing oxidative stress-related diseases .
Cancer Therapy
The imidazole ring is present in many compounds that exhibit antitumor activity. Research into the compound’s potential as a chemotherapeutic agent could lead to the development of new treatments for various cancers .
Neuroscience
Imidazole derivatives have been studied for their effects on the central nervous system. This compound could be of interest in the development of new treatments for neurological disorders, such as Alzheimer’s disease or Parkinson’s disease .
Propriétés
IUPAC Name |
4-[(2-methylimidazol-1-yl)methyl]-N-thiophen-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-12-16-6-9-19(12)11-13-4-7-18(8-5-13)15(20)17-14-3-2-10-21-14/h2-3,6,9-10,13H,4-5,7-8,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIYFCUDFSXMPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chlorophenyl 2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-yl sulfide](/img/structure/B2965947.png)



![2-{[({(E)-[4-(benzyloxy)phenyl]methylidene}amino)oxy]carbonyl}thiophene](/img/structure/B2965955.png)
![N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide](/img/structure/B2965957.png)



![5-Chloro-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine](/img/structure/B2965964.png)

![4-chloro-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2965967.png)